molecular formula C17H16BrNO4S B2903199 methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327168-73-9

methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2903199
CAS No.: 1327168-73-9
M. Wt: 410.28
InChI Key: DTAQMPZRHNNVQE-WJDWOHSUSA-N
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Description

Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromophenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide.

    Esterification: The intermediate is then subjected to esterification with methyl acrylate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The bromophenyl and methylphenyl groups contribute to its binding affinity and reactivity with biological molecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
  • Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Uniqueness

Methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

methyl (Z)-3-(4-bromoanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c1-12-3-9-15(10-4-12)24(21,22)16(17(20)23-2)11-19-14-7-5-13(18)6-8-14/h3-11,19H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQMPZRHNNVQE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Br)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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